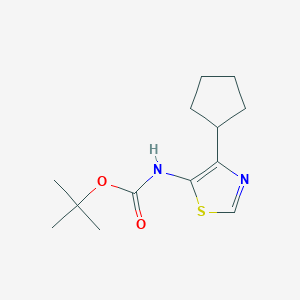

tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Descripción

BenchChem offers high-quality tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-11-10(14-8-18-11)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYAVHPUAINAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CS1)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Executive Summary

In modern medicinal chemistry, the 5-aminothiazole motif is a privileged pharmacophore, frequently utilized as a bioisostere for highly functionalized aromatic systems. The compound tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (CAS: 1461706-90-0) represents a highly specialized, commercially available building block designed for the rapid synthesis of complex kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1].

Direct functionalization of the 5-position of the thiazole ring with an amino group is synthetically challenging due to the electron-rich nature of the resulting heterocycle, which makes it highly susceptible to oxidative degradation[2]. By masking the reactive 5-amino group as a tert-butyl carbamate (Boc) and introducing a lipophilic cyclopentyl group at the 4-position, this molecule provides exceptional bench stability while preserving downstream synthetic versatility. This whitepaper details the physicochemical properties, de novo synthetic workflows, and self-validating deprotection protocols required to effectively utilize this intermediate in drug discovery programs.

Structural and Physicochemical Profiling

The strategic design of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate relies on three distinct structural domains:

-

The Thiazole Core: Provides critical hydrogen bond acceptor (HBA) capabilities via the nitrogen atom and contributes to the overall metabolic stability of the final drug candidate[3].

-

The 4-Cyclopentyl Substituent: Introduces a defined vector of lipophilic bulk. In kinase inhibitors, this cycloalkane ring is often utilized to occupy the hydrophobic selectivity pockets adjacent to the ATP-binding hinge region.

-

The Boc-Carbamate (Position 5): Acts as an electronic buffer. The electron-withdrawing nature of the carbamate carbonyl reduces the electron density of the thiazole ring, preventing spontaneous oxidation while providing a traceless protecting group for late-stage functionalization[4].

Table 1: Physicochemical and Structural Properties

| Property | Value | Scientific Implication |

| CAS Registry Number | 1461706-90-0 | Unique identifier for procurement and database indexing[1]. |

| Molecular Formula | C₁₃H₂₀N₂O₂S | Confirms stoichiometry for mass spectrometry and elemental analysis. |

| Molecular Weight | 268.38 g/mol | Optimal low-MW building block, leaving ample room for target elaboration without violating Lipinski's Rule of 5. |

| Monoisotopic Mass | 268.1245 Da | Exact mass for high-resolution mass spectrometry (HRMS) validation[5]. |

| Topological Polar Surface Area (TPSA) | ~79.5 Ų | Ensures moderate membrane permeability; suitable for intracellular targets[5]. |

| Hydrogen Bond Donors (HBD) | 1 | The carbamate N-H acts as a single donor. |

| Hydrogen Bond Acceptors (HBA) | 4 | Thiazole N, Thiazole S, and two Carbamate O atoms. |

| Rotatable Bonds | 4 | Provides sufficient conformational flexibility for induced-fit target binding[5]. |

De Novo Synthesis Protocol: The Hantzsch-Curtius Sequence

While classical approaches like the 2 can yield 5-aminothiazoles directly from α -aminonitriles[2], the most robust and scalable method to achieve the Boc-protected variant is via the Curtius Rearrangement of a pre-formed thiazole-5-carboxylic acid.

Fig 1. Curtius rearrangement workflow for the synthesis of the Boc-protected 5-aminothiazole.

Step-by-Step Methodology: Curtius Rearrangement

-

Rationale: Direct amination of the 5-position is inefficient. The Curtius rearrangement bypasses this by converting a stable carboxylic acid into a reactive isocyanate, which is immediately trapped by tert-butanol to form the target carbamate.

-

Reagents: 4-Cyclopentylthiazole-5-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (Et₃N, 1.2 eq), anhydrous tert-Butanol (t-BuOH, serving as both solvent and nucleophile).

Protocol:

-

Activation: Suspend the starting 4-cyclopentylthiazole-5-carboxylic acid in anhydrous t-BuOH (0.2 M) under an inert argon atmosphere. Add Et₃N and stir for 10 minutes to form the soluble carboxylate salt.

-

Azide Generation: Add DPPA dropwise at room temperature.

-

Causality: DPPA is selected because it safely generates the acyl azide in situ, completely avoiding the handling of highly toxic and explosive sodium azide salts.

-

-

Thermal Rearrangement: Gradually heat the reaction mixture to 85°C (reflux).

-

Self-Validation: The steady evolution of nitrogen gas (N₂) serves as a visual, self-validating indicator that the acyl azide is successfully decomposing into the reactive isocyanate intermediate.

-

-

Nucleophilic Trapping: Maintain reflux for 4 to 6 hours. The reaction is deemed complete when N₂ gas evolution ceases. The in situ generated isocyanate is immediately attacked by the t-BuOH solvent, yielding the stable Boc-carbamate.

-

Isolation: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and 5% aqueous NaHCO₃ to remove residual phosphoric acid byproducts. Dry over anhydrous Na₂SO₄ and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate.

Deprotection Kinetics and Downstream Reactivity

To utilize this building block in drug discovery, the Boc group must be cleanly removed to unmask the nucleophilic 5-amino group.

Fig 2. Self-validating deprotection and downstream amide coupling workflow.

Step-by-Step Methodology: Acidic Cleavage

-

Rationale: While Trifluoroacetic acid (TFA) in dichloromethane is a common Boc-deprotection strategy, it yields a hygroscopic TFA salt. For electron-rich 5-aminothiazoles,4[4]. It generates a highly crystalline hydrochloride salt that can be isolated without aqueous workup, preventing oxidative degradation of the free amine.

Protocol:

-

Dissolution: Dissolve tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (1.0 eq) in a minimal volume of anhydrous methanol or dichloromethane (0.5 M) and chill to 0°C.

-

Acidification: Slowly add 4N HCl in 1,4-dioxane (10.0 eq).

-

Causality: The strictly anhydrous acidic environment selectively protonates the carbamate oxygen, initiating the elimination of isobutylene and carbon dioxide without hydrolyzing the thiazole ring.

-

-

Cleavage: Remove the ice bath and stir at room temperature for 3 hours.

-

Self-Validation: The reaction's progress is physically manifested by the cessation of CO₂ gas bubbling and the spontaneous precipitation of the 5-amino-4-cyclopentylthiazole hydrochloride salt from the solution[4].

-

-

Isolation: Add cold diethyl ether to the reaction flask to drive the precipitation to absolute completion. Isolate the solid via vacuum filtration and wash with n-pentane.

-

Causality: This filtration bypasses the need for basic aqueous workup. The resulting dry HCl salt is bench-stable and ready for immediate use in downstream HATU/DIPEA-mediated amide couplings.

-

Applications in Drug Discovery

The unmasked 5-amino-4-cyclopentylthiazole is a highly sought-after nucleophile in the synthesis of advanced therapeutics. Its unique electronic profile allows it to act as a potent hydrogen bond donor/acceptor pair when converted into an amide or urea.

-

Kinase Inhibitors: The thiazole nitrogen frequently acts as a hinge-binding motif, interacting with the backbone NH of the kinase hinge region. Patent literature highlights the use of highly substituted aminothiazoles in the development of6[6] and CSF-1R inhibitors used in novel cancer therapeutics[2].

-

GPCR Modulators: The lipophilic cyclopentyl group enhances blood-brain barrier (BBB) penetration. Similar aminothiazole derivatives have recently been patented as potent 7[7], aimed at stimulating remyelination in neurodegenerative diseases such as Multiple Sclerosis (MS) and Alzheimer's disease.

References

- Accela ChemBio.

- Taylor & Francis. "Review of the synthesis and biological activity of thiazoles.

- Wikipedia. "Cook–Heilbron thiazole synthesis." Wikipedia, The Free Encyclopedia.

- ChemicalBook. "5-AMINOTHIAZOLE HCL | 942631-51-8 Synthesis and Properties." ChemicalBook.

- European Patent Office. "EP 2393806 B1: INHIBITORS OF JUN N-TERMINAL KINASE.

- World Intellectual Property Organization. "WO2025038863A1: Indole and pyrroloypyridine derivatives as gpr17 modulators.

Sources

- 1. 1247075-58-6,2-(2,2,2-trifluoroethoxy)pyridin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 5-AMINOTHIAZOLE HCL | 942631-51-8 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators - Google Patents [patents.google.com]

Unlocking the Pharmacological Potential of tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate Derivatives: A Mechanistic Whitepaper

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the strategic selection of synthetic building blocks dictates the success of downstream lead optimization. tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (CAS: 1461706-90-0) serves as a highly privileged, Boc-protected precursor[1]. While the compound itself is synthetically inert due to the tert-butyloxycarbonyl (Boc) protecting group, its deprotection yields the 4-cyclopentyl-1,3-thiazol-5-amine scaffold.

This specific aminothiazole core is a cornerstone in the design of highly potent, targeted therapeutics. By leveraging the hydrogen-bonding capacity of the liberated amine and the precise steric bulk of the cyclopentyl group, researchers have developed two major classes of therapeutics:

-

Oncology: ATP-competitive Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors[2].

-

Endocrinology/Metabolism: Selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[3].

This whitepaper details the mechanisms of action, structure-activity relationships (SAR), and self-validating experimental workflows required to harness this scaffold effectively.

Mechanism of Action I: Selective CDK4/6 Inhibition in Oncology

The dysregulation of the cell cycle, particularly the hyperactivation of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, is a hallmark of numerous malignancies[4]. Derivatives of the 4-cyclopentyl-1,3-thiazol-5-amine scaffold (specifically thiazolyl-pyrimidine analogs) act as highly selective, ATP-competitive inhibitors of CDK4/6[5].

Structural Basis of Action (Causality of SAR)

The potency and selectivity of these derivatives are not accidental; they are the result of precise spatial geometry:

-

The Amine Linker: Once the Boc group is removed, the resulting secondary amine acts as a critical hydrogen bond donor. It interacts directly with the highly conserved Asp163 residue in the hinge region of the CDK6 ATP-binding pocket[6].

-

The Cyclopentyl Moiety: The cyclopentyl group at the C4 position of the thiazole ring is the primary driver of selectivity. It projects deep into a hydrophobic pocket controlled by the kinase "gatekeeper" residue. Because the gatekeeper pocket in CDK4/6 is dimensionally distinct from that of CDK2 and CDK9, the cyclopentyl group provides optimal steric fit for CDK4/6 while sterically clashing with off-target CDKs[4].

Caption: Mechanism of CDK4/6 inhibition by thiazol-5-amine derivatives blocking G1/S transition.

Mechanism of Action II: 11β-HSD1 Inhibition in Metabolic Disease

Beyond kinase inhibition, the cyclopentyl-thiazole core is utilized to synthesize thiazol-4(5H)-one (thiazolone) derivatives. These compounds are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[3].

Structural Basis of Action

11β-HSD1 is an endoplasmic reticulum-resident enzyme responsible for the prereceptor conversion of inactive cortisone to active cortisol. Elevated local cortisol drives metabolic syndrome, obesity, and tumor proliferation[7][8].

-

Catalytic Pocket Binding: Thiazolone derivatives bind adjacent to the catalytic Tyr183 and Ser170 residues of 11β-HSD1[7].

-

Lipophilic Anchoring: The cyclopentyl group enhances the overall lipophilicity of the molecule, allowing it to anchor securely within the hydrophobic region of the NADP(H) binding pocket, yielding IC50 values in the low nanomolar range and excellent selectivity over the 11β-HSD2 isoform[3].

Caption: 11β-HSD1 pathway inhibition by thiazolone derivatives preventing cortisol activation.

Quantitative Data Summary

The table below consolidates the inhibitory profiles of key derivatives synthesized from the 4-cyclopentyl-1,3-thiazol-5-amine scaffold, demonstrating its versatility across different target classes.

| Compound Class / ID | Primary Target | Secondary Target | IC50 / Ki Value | Selectivity Profile | Reference |

| Compound 83 (Thiazolyl-pyrimidine) | CDK4 / CDK6 | CDK2, CDK9 | Ki = 1 nM (CDK4)Ki = 34 nM (CDK6) | High selectivity over CDK1, CDK2, CDK7, and CDK9. | [5] |

| Compound 3h (Thiazolone spiro-derivative) | 11β-HSD1 | 11β-HSD2 | IC50 = 0.07 µM | >50-fold selectivity over 11β-HSD2; superior to Carbenoxolone. | [3] |

| Compound 11c (Triazolo-pyrimidine hybrid) | PIM1 / CDK2 | CHK1 | IC50 = 0.49 µM (PIM1)IC50 = 0.845 µM (CDK2) | Multi-target kinase inhibitor with favorable safety profile. | [9] |

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity data, the following protocols integrate built-in causality checks and orthogonal validation steps.

Caption: Standardized drug discovery workflow for evaluating thiazole-based derivatives.

Protocol A: Boc-Deprotection of tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Causality: The Boc group must be removed to expose the primary/secondary amine, which is required for subsequent Buchwald-Hartwig cross-coupling or cyclization reactions.

-

Reaction Setup: Dissolve 1.0 mmol of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate in 5 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Reagent Addition: Dropwise add 1.0 mL of Trifluoroacetic acid (TFA) at 0°C. Rationale: Low temperature prevents the degradation of the electron-rich thiazole ring.

-

Agitation: Stir the mixture at room temperature for 2 hours.

-

Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the parent mass (M+H) and the appearance of the deprotected mass (M-100+H, corresponding to the loss of the Boc group) confirms completion.

-

Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3, and extract with Ethyl Acetate. Dry over Na2SO4.

Protocol B: In Vitro CDK4/6 TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays to eliminate radioactive waste while maintaining a high Z-factor for reliable IC50 determination.

-

Reagent Preparation: Prepare a master mix containing recombinant human CDK4/Cyclin D1 complex (1 nM), ULight-labeled pRb peptide substrate (50 nM), and ATP (at the predetermined Km value, typically 10-30 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

-

Compound Plating: Dispense test derivatives (from Protocol A) in a 10-point, 3-fold serial dilution into a 384-well plate.

-

Self-Validation (Controls): Include Palbociclib as a positive control (expected IC50 ~10-15 nM) and DMSO as a vehicle (negative) control. Rationale: Palbociclib validates the active conformation of the recombinant kinase.

-

Incubation & Detection: Incubate for 60 minutes at 22°C. Add Europium-anti-phospho-Rb antibody and EDTA to stop the reaction. Read the TR-FRET signal (Emission 665 nm / 615 nm ratio) on a microplate reader.

-

Data Analysis: Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol C: 11β-HSD1 Enzymatic Inhibition Assay

Causality: This assay measures the direct conversion of cortisone to cortisol, mimicking the physiological prereceptor metabolism in the endoplasmic reticulum.

-

Enzyme Preparation: Suspend human recombinant 11β-HSD1 in assay buffer (20 mM Tris-HCl, pH 7.4, 5 mM EDTA).

-

Reaction Initiation: Add 200 nM cortisone (substrate), 2 mM NADPH (cofactor), and the test thiazolone derivatives.

-

Self-Validation (Controls): Utilize Carbenoxolone (10 µM) as the positive control[3][8]. Rationale: Carbenoxolone is a known non-selective 11β-HSD inhibitor; it ensures the assay can detect true enzymatic blockade.

-

Incubation: Incubate at 37°C for 2 hours.

-

Quantification: Terminate the reaction with methanol. Quantify the generated cortisol using a competitive Cortisol ELISA kit or LC-MS/MS.

-

Selectivity Check: Run a parallel assay using 11β-HSD2 (with cortisol and NAD+) to ensure the derivative does not inhibit the type 2 isoform, which would cause adverse hypertensive effects[3].

Conclusion

The tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate building block is far more than a simple chemical intermediate. Through strategic deprotection and functionalization, it grants access to the highly privileged 4-cyclopentyl-1,3-thiazol-5-amine pharmacophore. Whether projecting into the gatekeeper pocket of CDK4/6 to halt tumor proliferation, or anchoring into the lipophilic cleft of 11β-HSD1 to reverse metabolic syndrome, this scaffold remains a critical asset in the arsenal of modern drug discovery.

References

- Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PMC (nih.gov).

- Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation.

- 1247075-58-6,2-(2,2,2-trifluoroethoxy)pyridin-4-amine-AccelaChem. AccelaChem.

- A Comparative Guide to 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs as Kinase Inhibitors. Benchchem.

- Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids. PMC (nih.gov).

- Thiazolone derivatives as selective inhibitors of the 11β-HSD1.

- Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PMC (nih.gov).

- CDK4/6 inhibitors: a brief overview and prospective research directions. PMC (nih.gov).

Sources

- 1. 1247075-58-6,2-(2,2,2-trifluoroethoxy)pyridin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Synthesis, Properties, and Applications of tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Executive Summary & Core Identification

Defining the exact chemical identity of a building block is the foundational step in robust drug discovery and chemical sourcing. The definitive CAS registry number for tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is 1461706-90-0 [1].

This compound serves as a highly specialized, Boc-protected 5-aminothiazole intermediate. The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, frequently deployed in the design of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. The strategic placement of a cyclopentyl group at the C4 position and a protected amine at the C5 position makes this specific molecule an invaluable precursor for synthesizing sterically tuned, target-specific ligands.

Structural Logic and Physicochemical Profile

As a Senior Application Scientist, I evaluate building blocks not just by their structure, but by their functional utility in a synthetic pipeline. The molecular architecture of CAS 1461706-90-0 is purposefully designed for modular drug synthesis:

-

Thiazole Core : Provides a stable heteroaromatic system that acts as an excellent bioisostere for amides and pyridines, offering both hydrogen bond accepting and donating capabilities (once deprotected).

-

C4-Cyclopentyl Moiety : Introduces defined steric bulk and lipophilicity. In structure-based drug design (SBDD), this cycloalkane ring is often utilized to anchor the molecule into hydrophobic protein pockets, such as the ATP-binding site of kinases.

-

C5-Boc-Carbamate : The tert-butyloxycarbonyl (Boc) group masks the highly reactive 5-amino group. Free 5-aminothiazoles are notoriously prone to oxidation and unwanted electrophilic aromatic substitution. The Boc group ensures chemical stability during storage and allows for selective upstream cross-coupling reactions[2].

Quantitative Data Summary

| Property | Value |

| Chemical Name | tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate |

| CAS Registry Number | 1461706-90-0 |

| Molecular Formula | C13H20N2O2S |

| Molecular Weight | 268.38 g/mol |

| Precursor CAS | 1461706-86-4 (4-cyclopentyl-1,3-thiazole-5-carboxylic acid) |

| Protecting Group | tert-Butyloxycarbonyl (Boc) |

Synthetic Methodology: The Curtius Rearrangement

The most robust, scalable, and scientifically validated route to synthesize tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is via the Curtius rearrangement of its corresponding carboxylic acid, 4-cyclopentyl-1,3-thiazole-5-carboxylic acid (CAS: 1461706-86-4)[3].

Causality in Reagent Selection: Direct amination of thiazoles at the C5 position is electronically challenging. The electron-rich nature of the thiazole ring favors electrophilic attack rather than nucleophilic aromatic substitution. By starting with a C5-carboxylic acid, we bypass this limitation. We utilize Diphenylphosphoryl azide (DPPA) because it allows for the safe, in situ generation of an acyl azide without the need to handle highly toxic and explosive sodium azide[4]. Conducting the reaction in tert-butanol (t-BuOH) serves a dual purpose: it acts as both the solvent and the trapping nucleophile, converting the highly reactive isocyanate intermediate directly into the stable Boc-carbamate in a single, self-validating pot[5].

Step-by-Step Protocol: One-Pot Curtius Rearrangement

-

Preparation : Charge an oven-dried, argon-flushed round-bottom flask with 4-cyclopentyl-1,3-thiazole-5-carboxylic acid (1.0 eq).

-

Solvation : Dissolve the substrate in a 1:1 mixture of anhydrous toluene and anhydrous tert-butanol to achieve a 0.2 M concentration.

-

Base Addition : Add Triethylamine (TEA, 1.5 eq) dropwise at room temperature. (Logic: TEA deprotonates the carboxylic acid, facilitating the nucleophilic attack of the carboxylate onto DPPA).

-

Azide Formation : Add DPPA (1.2 eq) dropwise over 10 minutes. Stir for 30 minutes at room temperature. Safety Note: DPPA must be handled in a well-ventilated fume hood.

-

Thermal Rearrangement : Heat the reaction mixture to 90°C (reflux). Monitor the evolution of N₂ gas. (Logic: Thermal energy drives the concerted loss of nitrogen gas and the migration of the thiazole ring to the nitrogen atom, forming the isocyanate).

-

Trapping : Maintain reflux for 4-6 hours until LC-MS indicates complete consumption of the isocyanate intermediate. The excess t-BuOH attacks the isocyanate to form the carbamate[4].

-

Workup : Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc) to yield CAS 1461706-90-0.

Caption: Mechanistic pathway of the Curtius rearrangement yielding the target Boc-protected aminothiazole.

Downstream Applications: Deprotection and Functionalization

In drug development, CAS 1461706-90-0 is rarely the final Active Pharmaceutical Ingredient (API); it is a reactive precursor. To utilize the 5-amino group for subsequent amide coupling, urea formation, or sulfonylation, the Boc group must be cleanly removed.

Causality in Deprotection: The Boc group is highly sensitive to strong acids but strictly stable to bases and nucleophiles. Acidic cleavage protonates the carbamate oxygen, leading to the expulsion of a stable tert-butyl cation (which eliminates to form isobutylene gas) and carbamic acid (which spontaneously decarboxylates into CO₂ gas). This dual gas evolution drives the reaction to irreversible completion, leaving the pure 5-aminothiazole salt ready for the next synthetic step.

Step-by-Step Protocol: Boc Deprotection

-

Dissolve tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate in anhydrous Dichloromethane (DCM) at 0°C.

-

Add Trifluoroacetic acid (TFA) dropwise until a 20% v/v TFA/DCM solution is achieved. (Alternative: Use 4M HCl in 1,4-dioxane for a completely anhydrous, non-oxidizing cleavage).

-

Warm to room temperature and stir for 2 hours.

-

Monitor via TLC or LC-MS. Once the starting material is consumed, concentrate the mixture under a stream of nitrogen to remove excess TFA and isobutylene.

-

Triturate the resulting residue with cold diethyl ether to precipitate the highly pure 4-cyclopentyl-1,3-thiazol-5-amine trifluoroacetate (or hydrochloride) salt.

Caption: Downstream synthetic workflow for integrating the aminothiazole scaffold into lead compounds.

References

-

[1] Title: 1247075-58-6,2-(2,2,2-trifluoroethoxy)pyridin-4-amine-AccelaChem | Source: accelachem.com | URL: 1

-

Title: chemPUR Feinchemikalien und Forschungsbedarf GmbH - ChemBuyersGuide.com | Source: chembuyersguide.com | URL:

-

[2] Title: Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC | Source: nih.gov | URL: 2

-

[3] Title: CAS:136204-56-3, Dicyclopropyl-1,3-thiazole-5 ... - 毕得医药 | Source: bidepharm.com | URL: 3

-

[5] Title: Curtius rearrangement - Wikipedia | Source: wikipedia.org | URL: 5

-

[4] Title: Process for the preparation of thiazole derivatives - European Patent Office - EP 2604268 B1 | Source: epo.org | URL: 4

Sources

- 1. 1247075-58-6,2-(2,2,2-trifluoroethoxy)pyridin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS:136204-56-3, Dicyclopropyl-1,3-thiazole-5-carboxylic acid-毕得医药 [bidepharm.com]

- 4. data.epo.org [data.epo.org]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

Pharmacological Profiling of 4-Cyclopentyl-1,3-thiazol-5-yl Carbamates: Mechanistic Insights and Target Validation Workflows

Executive Summary

The 4-cyclopentyl-1,3-thiazol-5-yl carbamate scaffold represents a privileged pharmacophore in modern medicinal chemistry. Its unique stereoelectronic properties—combining the lipophilicity of the cyclopentyl ring, the hydrogen-bonding potential of the thiazole core, and the electrophilic nature of the carbamate group—allow it to function across two distinct pharmacological modalities. Depending on subtle structural tuning, these compounds act either as covalent suicide inhibitors for serine hydrolases or as non-covalent allosteric disruptors of epigenetic protein-protein interactions (PPIs).

This technical guide provides an in-depth analysis of the primary biological targets of this compound class, detailing the mechanistic causality of target engagement and providing field-proven, self-validating experimental workflows for application scientists.

Mechanistic Profiling of Primary Biological Targets

Target A: Fatty Acid Amide Hydrolase (FAAH) - Covalent Acylation

FAAH is an integral membrane serine hydrolase responsible for the degradation of endocannabinoids such as anandamide ()[1]. Carbamate derivatives are highly selective, irreversible inhibitors of this enzyme.

Mechanistic Causality: FAAH utilizes an unusual Ser241-Ser217-Lys142 catalytic triad. The 4-cyclopentyl-1,3-thiazol-5-yl carbamate acts as a pseudo-substrate. Upon entering the active site, the lipophilic cyclopentyl-thiazole moiety anchors into the cytosolic port (mimicking the natural arachidonoyl chain), positioning the carbamate carbonyl for nucleophilic attack by Ser241. The subsequent departure of the leaving group results in a stable, carbamylated serine residue, permanently inactivating the enzyme and preventing endocannabinoid hydrolysis ()[2].

Target B: WDR5-MYC Epigenetic Complex - Allosteric PPI Disruption

Beyond covalent inhibition, the cyclopentyl-thiazol-5-yl carbamate scaffold has been identified via fragment-based drug discovery (FBDD) as a potent non-covalent binder to WD Repeat-Containing Protein 5 (WDR5) ()[3]. WDR5 is a critical epigenetic cofactor that tethers the MYC oncoprotein to chromatin, driving tumorigenesis[4].

Mechanistic Causality: The compound binds directly to the WDR5 Binding Motif (WBM) site. The thiazole nitrogen and carbamate NH act as critical hydrogen bond acceptors/donors with the WBM pocket, while the cyclopentyl ring occupies an adjacent hydrophobic cleft. This steric blockade physically prevents the intrinsically disordered MYC protein from docking onto WDR5, effectively displacing MYC from its oncogenic target genes[5].

System Architecture & Pathway Visualizations

Mechanism of covalent FAAH inhibition by thiazole carbamates.

Workflow for validating WDR5-MYC PPI disruption via ChIP-qPCR.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, providing direct readouts of target engagement without confounding downstream artifacts.

Protocol A: Activity-Based Protein Profiling (ABPP) for FAAH Target Engagement

Traditional substrate assays can be confounded by background hydrolysis. ABPP utilizes a fluorophosphonate (FP) probe that covalently binds only to catalytically active serine hydrolases, providing a direct, competitive readout of carbamate target engagement.

-

Proteome Preparation: Isolate membrane proteomes from wild-type mouse brain tissue.

-

Causality: FAAH is an integral membrane protein; using cytosolic fractions will yield false negatives and eliminate the target from the assay pool.

-

-

Inhibitor Incubation: Treat the proteome (1 mg/mL) with the 4-cyclopentyl-1,3-thiazol-5-yl carbamate compound (0.1 - 10 µM) for 30 minutes at 37°C.

-

Causality: Covalent inhibition is time-dependent. A 30-minute incubation ensures steady-state acylation of Ser241 before the probe is introduced.

-

-

Probe Labeling: Add FP-rhodamine (1 µM) for 30 minutes.

-

Causality: FP-rhodamine broadly labels active serine hydrolases. Pre-incubation with a selective carbamate inhibitor will competitively block FP-rhodamine binding only at the FAAH molecular weight band (~63 kDa).

-

-

Resolution and Detection: Quench with SDS loading buffer, resolve via SDS-PAGE, and visualize using in-gel fluorescence scanning.

-

Self-Validation: If the compound is non-selective, multiple off-target serine hydrolase bands will disappear, immediately flagging the compound as promiscuous.

-

Protocol B: ChIP-qPCR for WDR5-MYC Disruption

Biochemical assays (like fluorescence polarization) only prove in vitro binding. ChIP-qPCR proves that the compound penetrates the cell, engages WDR5 in the nucleus, and physically prevents MYC from tethering to chromatin.

-

Cell Culture & Treatment: Treat HEK293 cells (engineered to overexpress MYC) with the carbamate inhibitor (5-50 µM) for 24 hours.

-

Causality: Sufficient time is required for the compound to penetrate the nucleus, disrupt the PPI, and allow MYC to diffuse away from the chromatin interface.

-

-

Crosslinking: Fix cells with 1% formaldehyde for 10 minutes, then quench with glycine.

-

Causality: Formaldehyde covalently locks remaining protein-DNA complexes, preventing artificial dissociation during the harsh lysis steps.

-

-

Chromatin Shearing: Sonicate lysates to generate 200-500 bp DNA fragments.

-

Causality: Proper shearing is essential for the high-resolution mapping of specific MYC binding sites.

-

-

Immunoprecipitation & qPCR: Incubate with an anti-MYC antibody, isolate using Protein A/G magnetic beads, reverse crosslinks, and perform qPCR using primers for known MYC target genes (e.g., NCL).

-

Self-Validation: A dose-dependent decrease in the qPCR signal directly validates that the compound successfully disrupted the WDR5-MYC complex on chromatin inside a living cell.

-

Quantitative Data Summaries

The following table summarizes the pharmacological profile and assay metrics for the two primary targets of the thiazol-5-yl carbamate scaffold.

Table 1: Pharmacological Profile of Thiazol-5-yl Carbamate Derivatives

| Target | Mechanism of Action | Primary Binding Pocket | Key Interacting Residues | Cellular Assay Readout |

| FAAH | Covalent Acylation | Cytosolic Port / Acyl Pocket | Ser241, Ser217, Lys142 | ABPP (Fluorophosphonate) |

| WDR5-MYC | Allosteric PPI Disruption | WBM (WDR5 Binding Motif) | Tyr191, Phe149, Val228 | ChIP-qPCR (Chromatin) |

References

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Discovery of WD Repeat-Containing Protein 5 (WDR5)–MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo Source: PubMed (NIH) URL:[Link]

Sources

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

In Vitro Pharmacokinetic Profiling of Tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate, a novel thiazole derivative. Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2][3] Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying promising drug candidates, mitigating developmental risks, and reducing costs.[4][5][6] This document outlines the strategic selection and detailed execution of key in vitro assays, including metabolic stability, plasma protein binding, cell permeability, and cytochrome P450 (CYP) inhibition. The methodologies are presented with a focus on experimental design, data interpretation, and the underlying scientific principles that govern these critical pharmacokinetic parameters.

Introduction: The Rationale for Early ADME Profiling

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. In vitro ADME assays are indispensable tools in modern drug development, offering early insights into a compound's potential behavior in vivo.[5][7] By systematically evaluating the fundamental pharmacokinetic characteristics of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate, we can guide medicinal chemistry efforts to optimize its drug-like properties and make informed decisions about its progression.[4][7]

The core structure, a substituted thiazole, is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic effects.[1][3] However, the specific substitutions, a cyclopentyl group and a tert-butyl carbamate, will significantly influence its physicochemical properties and subsequent pharmacokinetic profile. This guide provides the technical basis for elucidating these properties.

Foundational In Vitro Assays

A tiered approach to in vitro pharmacokinetic profiling is recommended, starting with fundamental assays that provide a broad overview of the compound's liabilities and strengths.

Metabolic Stability in Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 enzymes located in the endoplasmic reticulum playing a crucial role.[8] The metabolic stability assay using liver microsomes provides a measure of a compound's susceptibility to Phase I metabolism, primarily oxidation, reduction, and hydrolysis.[9] A high metabolic turnover can lead to low bioavailability and a short half-life in vivo. This assay allows for the calculation of intrinsic clearance (Clint), a key parameter for predicting hepatic clearance.

Experimental Workflow:

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate in DMSO.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4).

-

Pre-incubation: Add the test compound to the reaction mixture (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[10] A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.[9]

-

Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[10]

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining against time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint) can be calculated.[9]

Data Presentation:

| Parameter | Value |

| Test Compound Concentration | 1 µM |

| Microsome Concentration | 0.5 mg/mL |

| Half-life (t1/2) | Calculated Value (min) |

| Intrinsic Clearance (Clint) | Calculated Value (µL/min/mg protein) |

| Control (without NADPH) | Percent remaining at 60 min |

Plasma Protein Binding (PPB)

Scientific Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, is a critical determinant of its distribution and availability to target tissues.[11] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[11][12] High plasma protein binding can limit drug efficacy and tissue penetration.[12] Equilibrium dialysis is considered the gold standard method for determining the fraction unbound (fu) due to its minimal non-specific binding.[12][13]

Experimental Workflow:

Caption: Workflow for the plasma protein binding assay using RED device.

Detailed Protocol:

-

Compound Spiking: Spike tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate into plasma from the desired species (human, rat, etc.) at a final concentration of 1 µM.

-

Device Loading: Using a Rapid Equilibrium Dialysis (RED) device, add the spiked plasma to the donor chamber and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the receiver chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff that retains proteins.[11]

-

Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to equilibrate across the membrane.[14]

-

Sampling: After incubation, collect aliquots from both the donor and receiver chambers.

-

Sample Preparation: Combine the aliquots with a matching matrix (PBS for the plasma sample, and blank plasma for the buffer sample) to minimize matrix effects during analysis. Precipitate proteins using cold acetonitrile containing an internal standard.

-

LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS to determine the concentration of the compound in each chamber.

-

Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the receiver chamber to the concentration in the donor chamber. The percentage of protein binding is then calculated as (1 - fu) x 100.

Data Presentation:

| Species | Fraction Unbound (fu) | % Protein Bound |

| Human | Calculated Value | Calculated Value |

| Rat | Calculated Value | Calculated Value |

| Mouse | Calculated Value | Calculated Value |

Advanced In Vitro Characterization

Following the initial assessment, more complex assays can be employed to understand the compound's potential for absorption and drug-drug interactions.

Cell Permeability (MDCK-MDR1 Assay)

Scientific Rationale: A drug's ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, is fundamental to its absorption and distribution. The Madin-Darby Canine Kidney (MDCK) cell line, when grown on a semi-permeable support, forms a polarized monolayer with tight junctions that serves as a good model for these barriers.[15][16] The MDCK-MDR1 cell line is specifically engineered to overexpress the P-glycoprotein (P-gp) efflux transporter, a key mechanism of drug resistance and a determinant of oral bioavailability and CNS penetration.[16][17] This assay measures the apparent permeability (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[15][18] The ratio of these permeabilities (Efflux Ratio) indicates if the compound is a substrate for P-gp.[17]

Experimental Workflow:

Caption: Workflow for the MDCK-MDR1 cell permeability assay.

Detailed Protocol:

-

Cell Culture: Seed MDCK-MDR1 cells onto Transwell™ inserts and culture for 4-5 days to form a confluent, polarized monolayer.[17]

-

Monolayer Integrity Check: Before the experiment, measure the Trans-Epithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions.[15]

-

Assay Initiation:

-

A-B Transport: Add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh assay buffer to the basolateral (receiver) chamber.[18]

-

B-A Transport: In a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[17]

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).[15]

-

Sampling and Analysis: After incubation, take samples from both the donor and receiver chambers and analyze the compound concentration by LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An efflux ratio ≥ 2 suggests the compound is a substrate for an efflux transporter like P-gp.[17]

Data Presentation:

| Parameter | Value | Interpretation |

| Papp (A-B) (10⁻⁶ cm/s) | Calculated Value | High (>5), Medium (1-5), Low (<1) |

| Papp (B-A) (10⁻⁶ cm/s) | Calculated Value | - |

| Efflux Ratio (ER) | Calculated Value | ≥ 2 suggests P-gp substrate |

| Recovery (%) | Calculated Value | Should be >70% |

Cytochrome P450 Inhibition

Scientific Rationale: Inhibition of CYP450 enzymes is a major cause of drug-drug interactions (DDIs).[19][20] When a co-administered drug inhibits a specific CYP isoform, it can lead to decreased metabolism and increased plasma concentrations of another drug cleared by that same enzyme, potentially causing toxicity.[21] Regulatory agencies recommend assessing the inhibitory potential of NCEs against key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[20] This assay determines the half-maximal inhibitory concentration (IC50) of the test compound for each isoform.

Experimental Workflow:

Caption: Workflow for the Cytochrome P450 inhibition assay.

Detailed Protocol:

-

Reagent Preparation: Prepare serial dilutions of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate.

-

Incubation Setup: In a 96-well plate, combine human liver microsomes, phosphate buffer, and each concentration of the test compound. Include a vehicle control (no inhibitor).

-

Pre-incubation: Pre-incubate the plate at 37°C.

-

Reaction Initiation: Initiate the reaction by adding a cocktail of CYP isoform-specific substrates and NADPH.

-

Reaction Termination: After a short incubation (e.g., 10-15 minutes), terminate the reaction with cold acetonitrile.

-

LC-MS/MS Analysis: Analyze the samples to quantify the formation of the specific metabolite for each CYP isoform.

-

Data Analysis: Calculate the percent inhibition at each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[20]

Data Presentation:

| CYP Isoform | Probe Substrate | IC50 (µM) |

| CYP1A2 | Phenacetin | Calculated Value |

| CYP2C9 | Diclofenac | Calculated Value |

| CYP2C19 | S-Mephenytoin | Calculated Value |

| CYP2D6 | Dextromethorphan | Calculated Value |

| CYP3A4 | Midazolam | Calculated Value |

Conclusion and Strategic Implications

The in vitro pharmacokinetic profile generated through these assays provides a critical foundation for the continued development of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate. The collective data on metabolic stability, plasma protein binding, permeability, and CYP inhibition will enable a comprehensive assessment of the compound's drug-like properties. This information is paramount for guiding lead optimization, selecting candidates for in vivo studies, and ultimately increasing the probability of success in bringing a safe and effective therapeutic to the clinic.[4][5]

References

-

Selvita. In Vitro ADME. [Link]

-

BioAgilytix. Protein Binding Assays. [Link]

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

-

QPS. Plasma Protein Binding. [Link]

-

Creative Bioarray. Plasma Protein Binding Assay. [Link]

-

Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

-

Evotec. MDCK-MDR1 Permeability Assay. [Link]

-

BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. [Link]

-

Domainex. MDCK Permeability Assay. [Link]

-

Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

-

Sigma-Aldrich. Metabolic Stability Assays. [Link]

-

MTTlab. Microsomal Stability Assay. [Link]

-

BioDuro. ADME Microsomal Stability Assay. [Link]

-

Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]

-

Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

-

Reaction Biology. Cytochrome P450 Assay Services. [Link]

-

Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]

-

protocols.io. In-vitro MDR1-MDCKII permeability assay. [Link]

-

ResearchGate. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

-

IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

-

ResearchGate. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 4. selvita.com [selvita.com]

- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 6. criver.com [criver.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. One moment, please... [mttlab.eu]

- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. beckman.com [beckman.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. bioagilytix.com [bioagilytix.com]

- 14. qps.com [qps.com]

- 15. MDCK Permeability Assay | Domainex [domainex.co.uk]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 18. enamine.net [enamine.net]

- 19. reactionbiology.com [reactionbiology.com]

- 20. enamine.net [enamine.net]

- 21. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

step-by-step synthesis protocol for tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate. This compound is a valuable building block in medicinal chemistry, and this guide is intended for researchers, scientists, and professionals in drug development. The synthesis involves a multi-step process beginning with the bromination of cyclopentyl methyl ketone to form the key intermediate, 2-bromo-1-cyclopentylethanone. This is followed by a Hantzsch thiazole synthesis and a subsequent Boc-protection step. This document emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds frequently found in the core structures of many pharmaceuticals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The target compound, tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate, incorporates a bulky cyclopentyl group and a Boc-protected amine, making it a versatile intermediate for further synthetic modifications in drug discovery programs.[3][4] The tert-butyloxycarbonyl (Boc) group serves as a crucial acid-labile protecting group for the amine functionality, allowing for selective deprotection under specific conditions.[5]

The synthetic strategy outlined herein follows a logical and efficient pathway, beginning with the synthesis of the requisite α-haloketone, followed by the classical Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring.[2][6][7]

Synthetic Workflow Overview

The overall synthesis is a three-step process, as illustrated in the workflow diagram below. The initial step is the α-bromination of a ketone, followed by a cyclization reaction to form the thiazole ring, and concluding with the protection of the resulting amino group.

Caption: Overall synthetic workflow for tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate.

Experimental Protocols

Part 1: Synthesis of 2-bromo-1-cyclopentylethanone

This initial step involves the α-bromination of cyclopentyl methyl ketone. The reaction proceeds via an enol-mediated mechanism, where the ketone is first converted to its enol form, which then attacks bromine.[8]

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Cyclopentyl methyl ketone | C₇H₁₂O | 112.17 | 10.0 g | 0.089 |

| Bromine | Br₂ | 159.81 | 4.5 mL | 0.089 |

| Methanol | CH₃OH | 32.04 | 100 mL | - |

| Water | H₂O | 18.02 | - | - |

| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | - |

| Brine | NaCl (aq.) | - | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentyl methyl ketone (10.0 g, 0.089 mol) in methanol (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add bromine (4.5 mL, 0.089 mol) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the reddish-brown color of bromine disappears and the solution becomes colorless.

-

Transfer the mixture to a separatory funnel and add 100 mL of water and 100 mL of dichloromethane.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 2-bromo-1-cyclopentylethanone, as a yellowish oil.[8] This product is often used in the next step without further purification.

Part 2: Synthesis of 4-cyclopentyl-1,3-thiazol-2-amine

This step utilizes the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][6][7]

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 2-bromo-1-cyclopentylethanone | C₇H₁₁BrO | 191.07 | 17.0 g | 0.089 |

| Thiourea | CH₄N₂S | 76.12 | 7.5 g | 0.098 |

| Ethanol | C₂H₅OH | 46.07 | 150 mL | - |

| Sodium carbonate (5% aq.) | Na₂CO₃ | 105.99 | - | - |

| Water | H₂O | 18.02 | - | - |

Procedure:

-

In a 250 mL round-bottom flask, combine the crude 2-bromo-1-cyclopentylethanone (17.0 g, 0.089 mol) and thiourea (7.5 g, 0.098 mol) in ethanol (150 mL).

-

Heat the mixture to reflux with stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of 5% aqueous sodium carbonate solution.[6]

-

Stir the resulting suspension for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

Dry the solid in a vacuum oven to afford 4-cyclopentyl-1,3-thiazol-2-amine as a pale-yellow solid.

Part 3: Synthesis of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

The final step is the protection of the exocyclic amine group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[4]

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 4-cyclopentyl-1,3-thiazol-2-amine | C₈H₁₂N₂S | 168.26 | 10.0 g | 0.059 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 14.2 g | 0.065 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 9.1 mL | 0.065 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | - | - |

| Hexane | C₆H₁₄ | 86.18 | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-cyclopentyl-1,3-thiazol-2-amine (10.0 g, 0.059 mol) in tetrahydrofuran (100 mL).

-

Add triethylamine (9.1 mL, 0.065 mol) to the solution.

-

Add di-tert-butyl dicarbonate (14.2 g, 0.065 mol) portion-wise to the stirred solution at room temperature.[4]

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate as a white solid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. Expected peaks for the final product would include signals for the cyclopentyl protons, the thiazole proton, and the characteristic singlet for the nine protons of the tert-butyl group.[9][10]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized compound.[9]

-

Melting Point: The melting point of the final solid product should be determined and compared to literature values if available.

Safety Precautions

-

Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[8]

-

Organic solvents such as methanol, dichloromethane, ethanol, tetrahydrofuran, ethyl acetate, and hexane are flammable. Keep them away from ignition sources.

-

All reactions should be performed in a well-ventilated fume hood.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure the reaction is cooled properly during bromine addition. Perform extractions carefully to minimize loss. |

| Incomplete reaction in Step 2 | Insufficient heating or reaction time. | Ensure the reaction is refluxing properly and extend the reaction time if necessary, monitoring by TLC. |

| Multiple products in Step 3 | Side reactions or impurities in the starting material. | Purify the 4-cyclopentyl-1,3-thiazol-2-amine intermediate before proceeding to the Boc protection step. Adjust the stoichiometry of Boc₂O and TEA. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate. By following these step-by-step instructions and adhering to the safety precautions, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The rationale behind each step, grounded in established chemical principles, ensures a high degree of success and reproducibility.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

-

MDPI. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

-

YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

-

ChemBK. (2024, April 9). 2-Bromo-1-cyclopropylethanone. Available at: [Link]

- Google Patents. EP1418166A1 - Process for producing 2-bromocyclopentanone.

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

- Google Patents. US20040138505A1 - Process for producing 2-bromocyclopentanone.

-

LookChem. 2-Bromo-1-cyclopentylethanone. Available at: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]

- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Available at: [Link]

-

PMC. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. Available at: [Link]

-

NIST WebBook. tert-Butyl carbamate. Available at: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PMC. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

-

Atlantis Press. (2015). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Available at: [Link]

-

NIST WebBook. tert-Butyl carbamate. Available at: [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]

-

PubChem. tert-butyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate. Available at: [Link]

-

PubChem. Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. Buy 2-Bromo-1-cyclopentylethanone | 52423-62-8 [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Note: Optimized Boc Deprotection Strategies for tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Mechanistic Rationale and Substrate Vulnerabilities

The compound tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is a critical building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and protein-protein interaction modulators[1]. However, the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific scaffold presents unique chemical challenges that require precise kinetic and thermodynamic control.

The Causality of Degradation: The 5-aminothiazole core is an exceptionally electron-rich heterocycle. Once the Boc group is removed, the resulting free amine becomes highly nucleophilic and is notoriously susceptible to rapid oxidation and polymerization if left as a free base[2]. Furthermore, the acidic cleavage of the Boc group generates a highly reactive tert-butyl cation. Without intervention, this cation can undergo electrophilic aromatic substitution, irreversibly alkylating the electron-rich thiazole ring (typically at the unsubstituted C2 position) or the exocyclic amine itself[3].

To ensure high synthetic fidelity, the deprotection protocol must achieve two simultaneous objectives:

-

Cation Scavenging: The reaction environment must contain a nucleophilic scavenger (e.g., Triisopropylsilane [TIPS] or anisole) to permanently trap the tert-butyl cation before it can attack the thiazole core[4].

-

In Situ Salt Formation: The deprotected 5-aminothiazole must be immediately trapped and isolated as a stable acid salt (e.g., an aminium chloride or trifluoroacetate salt) to prevent oxidative degradation and avoid catalyst poisoning in downstream cross-coupling or hydrogenation steps[1].

Comparative Deprotection Environments

The selection of the acidic cleavage environment directly dictates the stability and downstream utility of the resulting 5-aminothiazole. Below is a quantitative and qualitative comparison of the two most effective methodologies for this substrate.

| Parameter | Protocol A: Anhydrous HCl in Dioxane | Protocol B: TFA in DCM with Scavengers |

| Acidic Reagent | 4.0 M HCl in 1,4-Dioxane | 50% (v/v) Trifluoroacetic Acid (TFA) |

| Cation Scavenger | Optional (Cl⁻ acts as a weak trap) | Mandatory (2.0 eq TIPS or Anisole) |

| Isolated Product Form | Aminium Chloride Salt | Trifluoroacetate (TFA) Salt |

| Product Stability | High (Bench-stable for months) | Moderate (Highly hygroscopic) |

| Downstream Compatibility | Ideal for catalytic hydrogenation[1] | May require neutralization prior to use |

| Typical Yield | > 92% | 85 – 90% |

| Reaction Time | 2 – 4 hours at 25 °C | 1 – 2 hours at 25 °C |

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Visual cues (gas evolution, precipitation) and analytical checkpoints are embedded to ensure protocol fidelity.

Protocol A: HCl-Mediated Deprotection (Preferred for Stable Salt Isolation)

This method is highly recommended when the subsequent step involves transition-metal catalysis, as isolating the aminium chloride salt prevents the free 5-aminothiazole from coordinating to and poisoning the catalyst[1].

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL).

-

Acid Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add a solution of 4.0 M HCl in 1,4-dioxane (10.0 equivalents, 2.5 mL).

-

Self-Validation Checkpoint: Mild effervescence (CO₂ evolution) should be observed upon addition.

-

-

Cleavage Phase: Remove the ice bath and allow the reaction to stir at 25 °C for 2 to 4 hours. Monitor the reaction via LC-MS (ESI+). The starting material mass ([M+H]⁺ = 269.1) should completely disappear, replaced by the free amine mass ([M+H]⁺ = 169.1).

-

Isolation: Once complete, concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume.

-

Precipitation: Vigorously stir the concentrated solution and slowly add cold, anhydrous diethyl ether (15.0 mL).

-

Self-Validation Checkpoint: A white to off-white precipitate (the 4-cyclopentyl-1,3-thiazol-5-aminium chloride salt) will crash out of solution. If an oil forms instead, co-evaporate with additional dioxane to remove residual moisture, then repeat the ether addition.

-

-

Collection: Filter the precipitate over a glass frit, wash with cold diethyl ether (2 × 5 mL), and dry under high vacuum for 12 hours.

Protocol B: TFA-Mediated Deprotection with Cation Scavenging

This method is ideal for rapid deprotection prior to immediate amide coupling, provided the hygroscopic nature of the TFA salt is accounted for.

-

Preparation: Dissolve the substrate (1.0 mmol) in anhydrous Dichloromethane (DCM) (4.0 mL).

-

Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 mmol, 410 µL) to the solution. Note: TIPS is strictly required here to permanently quench the tert-butyl cation and prevent C2-alkylation of the thiazole[3].

-

Acid Addition: Cool to 0 °C. Slowly add neat Trifluoroacetic Acid (TFA) (4.0 mL) to achieve a 1:1 (v/v) DCM:TFA ratio.

-

Cleavage Phase: Stir at 25 °C for 1.5 hours. The cessation of CO₂ gas evolution serves as a kinetic indicator that the carbamic acid intermediate has fully decarboxylated.

-

Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the resulting oil with anhydrous toluene (3 × 10 mL).

-

Precipitation: Triturate the crude residue with cold hexanes/diethyl ether (1:1) to precipitate the TFA salt. Filter and store strictly under an inert atmosphere at -20 °C.

Reaction Pathway & Workflow Visualization

The following diagram illustrates the mechanistic logic of the deprotection workflow, highlighting the critical divergence between successful salt formation and cation scavenging.

Mechanistic workflow of Boc deprotection and cation scavenging to yield the 5-aminothiazole salt.

Analytical Characterization & Troubleshooting

-

Mass Spectrometry (LC-MS): The free 5-aminothiazole is highly polar. When utilizing reverse-phase LC-MS, the deprotected product will elute significantly earlier than the Boc-protected precursor. Ensure the mass spectrometer is set to ESI+ to detect the highly ionizable [M+H]⁺ peak at 169.1 m/z.

-

Colorimetric Tracking: 5-Aminothiazoles will readily stain with Ninhydrin on TLC plates, appearing as a distinct purple/brown spot upon heating, which confirms the presence of the primary amine.

-

Handling the Free Base: If the free base is absolutely required for a subsequent reaction, neutralize the isolated salt with a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in situ immediately prior to adding the electrophile. Never attempt to store the free base long-term.

Sources

Application Note: Cross-Coupling Strategies for tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound CAS: 1461706-90-0

Executive Summary & Chemical Reactivity Profile

The compound tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is a highly functionalized 5-aminothiazole building block utilized in the synthesis of advanced therapeutics, particularly kinase inhibitors and GPCR modulators[1][2]. The structural architecture of this molecule presents a unique cross-coupling profile:

-

C4 Position: Occupied by a bulky cyclopentyl group, which imparts lipophilicity and three-dimensional character but introduces significant steric hindrance.

-

C5 Position: Occupied by a Boc-protected amine. The Boc group is acid-sensitive and thermally labile at extreme temperatures, requiring mild coupling conditions.

-

C2 Position: The only unsubstituted site on the thiazole ring.

Because the C4 and C5 positions are blocked, cross-coupling must be exclusively directed to the C2 position to generate 2,4,5-trisubstituted thiazole scaffolds. This application note details two field-proven strategies for C2-arylation: Direct Palladium-Catalyzed C-H Arylation and a two-step C2-Bromination/Suzuki-Miyaura Coupling .

Mechanistic Workflow & Strategy Selection

Figure 1: Divergent cross-coupling pathways for C2-functionalization of the thiazole substrate.

Strategy A: Direct Palladium-Catalyzed C-H Arylation

Mechanistic Causality

The C2 proton of the thiazole ring is highly acidic due to the adjacent electronegative nitrogen and sulfur atoms. Palladium inserts into this C-H bond via a Concerted Metalation-Deprotonation (CMD) mechanism, which is facilitated by carbonate bases acting as proton shuttles[3]. To favor C2-arylation over potential catalyst deactivation, a palladium catalyst paired with a specific ligand (such as PPh₃) and a strong base is required[4]. The bulky C4-cyclopentyl group demands a sterically accommodating ligand to prevent the aggregation of inactive palladium black during the catalytic cycle[4].

Self-Validating Protocol: Direct C2-Arylation

Reagents: Substrate (1.0 eq), Aryl Bromide (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2.0 eq), anhydrous Toluene/DMF (4:1 v/v).

-

Preparation: In an oven-dried Schlenk flask under argon, charge tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate (1.0 mmol, 268.1 mg), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), PPh₃ (0.1 mmol, 26.2 mg), and finely milled Cs₂CO₃ (2.0 mmol, 651.6 mg).

-

Solvent Addition: Add degassed Toluene (4.0 mL) and DMF (1.0 mL). Seal the flask and purge with argon for 5 minutes.

-

Reaction: Heat the mixture in an oil bath at 110 °C for 16 hours.

-

IPC (In-Process Control): Monitor via LC-MS. The starting material exhibits an [M+H]+ of 269.1. Look for the disappearance of this peak and the emergence of the product mass.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues[4]. Wash the organic layer with 5% LiCl aqueous solution (3 × 10 mL) to remove DMF.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Strategy B: C2-Bromination followed by Suzuki-Miyaura Coupling

Mechanistic Causality

Direct C-H arylation can fail or stall when using highly electron-rich or sterically encumbered aryl halides. In such cases, pre-functionalizing the C2 position with a bromine atom ensures a highly predictable oxidative addition step.

Crucial Expert Insight: We explicitly avoid converting the thiazole into a boronic acid. 2-Thiazolylboronic acids are notoriously unstable and undergo rapid protodeboronation[5]. By keeping the thiazole as the electrophile (2-bromothiazole) and coupling it with stable aryl boronic acids, the reaction fidelity is drastically improved[6].

Self-Validating Protocol: Step 1 - Bromination

-

Reaction: Dissolve the substrate (1.0 mmol, 268.1 mg) in anhydrous DMF (5.0 mL) and cool to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 mmol, 186.9 mg) portion-wise in the dark.

-